Cas no 2227699-76-3 (tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate)

Tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate is a chiral cyclobutyl-derived carbamate compound featuring a trifluoromethyl and hydroxyl group at the β-position. Its stereospecific (1S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the trifluoromethyl moiety contributes to metabolic resistance and lipophilicity, useful in drug design. The cyclobutyl ring provides conformational rigidity, potentially improving target binding affinity. This compound is particularly suited for applications in medicinal chemistry, such as protease inhibitor development or fluorinated bioactive molecule synthesis. Its well-defined structure allows for precise derivatization, offering versatility in complex molecule construction.
tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate structure
2227699-76-3 structure
Product Name:tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate
CAS No:2227699-76-3
MF:C11H18F3NO3
MW:269.260734081268
CID:6015533
PubChem ID:165622410
Update Time:2025-10-28

tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate
    • 2227699-76-3
    • tert-butyl N-{1-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]cyclobutyl}carbamate
    • EN300-1888436
    • Inchi: 1S/C11H18F3NO3/c1-9(2,3)18-8(17)15-10(5-4-6-10)7(16)11(12,13)14/h7,16H,4-6H2,1-3H3,(H,15,17)/t7-/m0/s1
    • InChI Key: QHJUSGIMTFJYJN-ZETCQYMHSA-N
    • SMILES: FC([C@H](C1(CCC1)NC(=O)OC(C)(C)C)O)(F)F

Computed Properties

  • Exact Mass: 269.12387792g/mol
  • Monoisotopic Mass: 269.12387792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate Pricemore >>

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Additional information on tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate

Comprehensive Overview of tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate (CAS No. 2227699-76-3)

The compound tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate (CAS No. 2227699-76-3) is a specialized carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a cyclobutyl ring and a trifluoro-hydroxyethyl moiety, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical properties and potential applications in drug discovery.

One of the key reasons for the growing attention on tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate is its role in the development of chiral building blocks. The (1S)-configuration of the hydroxyethyl group is particularly important for enantioselective synthesis, a hot topic in modern organic chemistry. As the demand for stereochemically pure compounds rises in industries like pharmaceuticals, this compound offers a promising solution for asymmetric synthesis routes.

In recent years, the compound's fluorinated structure has drawn significant interest from medicinal chemists. The presence of trifluoromethyl groups is known to enhance metabolic stability and bioavailability in drug candidates, making CAS No. 2227699-76-3 particularly relevant to current drug development trends. This aligns with the pharmaceutical industry's focus on improving drug-like properties through strategic fluorine incorporation, a subject frequently searched in scientific databases.

The tert-butyl carbamate (Boc) protecting group in this molecule adds another layer of utility. Boc groups are widely used in peptide synthesis and organic transformations, making this compound valuable for researchers working on complex molecular architectures. Its stability under various conditions while being readily removable makes it ideal for multi-step syntheses, addressing common challenges in contemporary organic chemistry workflows.

From a synthetic chemistry perspective, the cyclobutyl ring in this molecule presents interesting opportunities. Four-membered rings are gaining attention as bioisosteres for more common ring systems, offering improved physicochemical properties. This aspect connects with current research trends exploring saturated heterocycles and constrained geometries in drug design - topics that frequently appear in recent literature searches and conference discussions.

The compound's potential extends to materials science applications as well. The combination of fluorine atoms and hydroxy groups in a rigid framework may contribute to unique surface properties or self-assembly characteristics. This dual functionality makes CAS No. 2227699-76-3 relevant to emerging fields like functional materials and molecular engineering, areas experiencing rapid growth according to publication metrics.

Quality control and analytical characterization of tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate present specific challenges due to its structural complexity. Advanced techniques like chiral HPLC, NMR spectroscopy, and mass spectrometry are typically employed to verify its purity and stereochemical integrity. These analytical considerations are crucial for researchers, as evidenced by frequent searches for chiral compound analysis methods in scientific forums.

Looking at safety and handling, while not classified as hazardous, proper storage of this compound is essential. It should be kept in cool, dry conditions away from strong acids or bases that might cleave the carbamate group. Such practical handling information is often sought after by laboratory personnel working with sensitive intermediates.

The commercial availability of tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate has improved in recent years, reflecting growing market demand. Suppliers typically offer it in various quantities with certificates of analysis, catering to both research-scale and potential bulk requirements. This accessibility supports its increasing adoption across different research applications.

Future research directions for this compound may explore its incorporation into larger molecular frameworks or investigation of its biological activity profile. The unique combination of fluorine substitution, chiral alcohol, and carbamate protection in a constrained ring system offers multiple vectors for structural modification and activity optimization.

In conclusion, tert-butyl N-{1-(1S)-2,2,2-trifluoro-1-hydroxyethylcyclobutyl}carbamate (CAS No. 2227699-76-3) represents a versatile and valuable compound at the intersection of several contemporary research trends. Its structural features address multiple current challenges in medicinal chemistry, synthetic methodology, and materials science, making it a compound of significant and growing importance in chemical research and development.

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